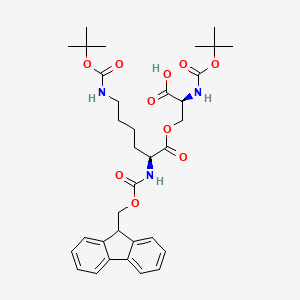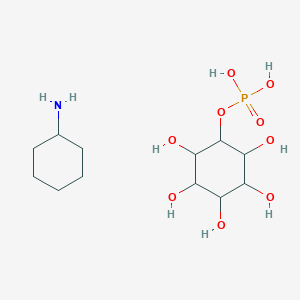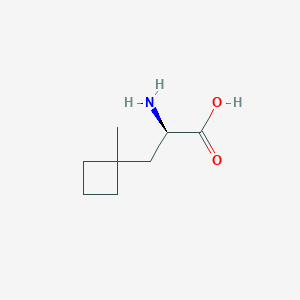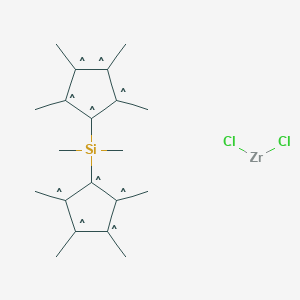
Pyridine, 2-chloro-5-(1-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-chloro-5-(1-chloroethyl)-: is an organohalide compound that consists of a pyridine core with a chloromethyl group and an additional chlorine atom attached to the ethyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Pyridine, 2-chloro-5-(1-chloroethyl)- typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-2-chloromethyl-1-cyanobutyl aldehyde with phosphorus oxychloride (POCl3) under the catalytic action of an alcohol polymer . Another method involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain substituted pyridines .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-chloro-5-(1-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products Formed:
Substitution Products: Various substituted pyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 2-chloro-5-(1-chloroethyl)- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ligands and catalysts in various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins.
Industry: Industrially, it is used in the production of pesticides, herbicides, and other agrochemicals. It also finds applications in the manufacturing of dyes and pigments .
Wirkmechanismus
The mechanism of action of Pyridine, 2-chloro-5-(1-chloroethyl)- involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects. The molecular targets include nucleophilic centers in DNA bases, leading to potential mutagenic and cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloromethylpyridine: Similar structure but lacks the additional chlorine atom on the ethyl group.
3-Chloromethylpyridine: Chloromethyl group attached at a different position on the pyridine ring.
4-Chloromethylpyridine: Another isomer with the chloromethyl group at the fourth position.
Uniqueness: Pyridine, 2-chloro-5-(1-chloroethyl)- is unique due to the presence of both a chloromethyl group and an additional chlorine atom on the ethyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Eigenschaften
Molekularformel |
C7H7Cl2N |
|---|---|
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
2-chloro-5-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 |
InChI-Schlüssel |
UEOCLBUKKVLGJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)

![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)

![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
![1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea](/img/structure/B12278407.png)

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)


